4-Hydroxycinnamamide
Overview
Description
4-Hydroxycinnamamide, also known as 3-(4-hydroxyphenyl)acrylamide, is a compound with the molecular formula C9H9NO2 and a molecular weight of 163.2 g/mol . It is a derivative of cinnamic acid and is characterized by the presence of a hydroxyl group on the phenyl ring and an amide group at the end of the carbon chain. This compound is known for its antioxidant properties and its role as a specific inhibitor of tyrosine-specific protein kinases .
Scientific Research Applications
4-Hydroxycinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: Studied for its role as an antioxidant and its ability to inhibit tyrosine-specific protein kinases.
Medicine: Investigated for its potential anticancer properties, particularly against leukemia cells.
Future Directions
Research on 4-Hydroxycinnamamide and its derivatives has shown promising results in the field of medicine. For instance, a novel series of histone deacetylase inhibitors combining N-hydroxycinnamamide bioactive fragment and indole bioactive fragment was designed and synthesized, exhibiting promising total HDACs inhibitory activity and in vitro antiproliferative activities .
Mechanism of Action
Target of Action
4-Hydroxycinnamamide is a potent inhibitor of tyrosine-specific protein kinases . These kinases are key components of signal transduction pathways and play crucial roles in cellular processes such as growth, differentiation, metabolism, and apoptosis . Additionally, this compound has been identified as a Histone Deacetylase (HDAC) 1/3 dual inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound interacts with its targets by competing with the substrate protein for the tyrosine kinase binding site . This inhibitory activity results in a decrease in the phosphorylation of tyrosine residues, thereby disrupting the signal transduction pathways . As an HDAC inhibitor, it prevents the removal of acetyl groups from histones, leading to an “open” chromatin state that allows access of the transcription machinery to DNA .
Biochemical Pathways
The inhibition of tyrosine-specific protein kinases by this compound affects multiple biochemical pathways involved in cell growth and differentiation . By inhibiting HDACs, it impacts the epigenetic regulation of gene expression . This can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular functions .
Pharmacokinetics
Its ability to inhibit tyrosine-specific protein kinases and hdacs suggests that it can penetrate cell membranes and interact with intracellular targets .
Result of Action
The inhibition of tyrosine-specific protein kinases and HDACs by this compound can lead to a variety of cellular effects. These include changes in cell growth and differentiation, induction of apoptosis, and alterations in gene expression . In particular, it has shown potent antitumor activity in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and ion concentration of the cellular environment can impact the compound’s stability and efficacy . Additionally, factors such as temperature and light exposure can affect its stability during storage .
Biochemical Analysis
Biochemical Properties
4-Hydroxycinnamamide has been found to inhibit tyrosine-specific protein kinases, which are enzymes that play a crucial role in many cellular processes . This compound interacts with these enzymes by competing with the substrate protein for the tyrosine kinase binding site .
Cellular Effects
The inhibition of tyrosine kinases by this compound can have significant effects on cell function. Tyrosine kinases are involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can potentially influence these cellular processes.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with tyrosine kinases. It competes with the substrate protein for the tyrosine kinase binding site, thereby inhibiting the kinase’s activity . This can lead to changes in gene expression and other cellular processes.
Metabolic Pathways
This compound is involved in the metabolic pathway of tyrosine kinases. It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycinnamamide can be synthesized through several methods. One common approach involves the amidation of 4-hydroxycinnamic acid. The process typically includes the following steps:
Acetylation: Protecting the phenolic hydroxyl group by converting it into an acetoxy group.
Chlorination: Activating the carboxyl group by converting it into an acyl chloride.
Amidation: Reacting the acyl chloride with an amine to form the amide bond.
Deacetylation: Removing the acetoxy protecting group to regenerate the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
4-Hydroxycinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
- Cinnamamide
- N-methyl cinnamamide
- 3,4-Dihydroxycinnamamide
- Ferulamide
- N-caffeoyltyramine
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMLJOHWFORNLY-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194940-15-3 | |
Record name | 2-Propenamide, 3-(4-hydroxyphenyl)-, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194940153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PROPENAMIDE, 3-(4-HYDROXYPHENYL)-, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA6QNK95YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-hydroxycinnamamide a promising compound for scientific research?
A1: this compound, isolated from the root bark of the plant Kleinhovia hospita Linn., exhibits notable toxicity against Artemia salina Leach (brine shrimp) with an IC50 of 180.53 µg/mL []. This finding suggests potential cytostatic activity against cancer cells, making it a promising candidate for further investigation.
Q2: What is the primary challenge in studying the biological activity of this compound?
A2: The concentration of this compound found naturally in the root bark of K. hospita Linn. is extremely low (around 1.6 ppm) []. Additionally, the compound is not commercially available. This scarcity necessitates efficient synthetic methods to produce sufficient quantities for in-depth biological and chemical studies.
Q3: How is this compound synthesized in the laboratory?
A3: A successful two-step synthesis of this compound starting from 4-hydroxycinnamic acid has been reported []. First, 4-hydroxycinnamic acid undergoes esterification with excess ethanol using sulfuric acid as a catalyst, yielding ethyl 4-hydroxycinnamate. Subsequently, ammonolysis of ethyl 4-hydroxycinnamate using concentrated ammonia produces this compound.
Q4: What spectroscopic techniques are employed to confirm the identity of synthesized this compound?
A4: The synthesized this compound and its intermediate, ethyl 4-hydroxycinnamate, are characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide detailed information about the functional groups and structure of the synthesized compounds, confirming their identity.
Q5: What is the significance of the double bond and the hydroxyl group in the structure of this compound derivatives for their inhibitory activity?
A5: Studies on the structure-activity relationship of this compound derivatives have revealed that the presence of the hydroxyl group at the 4-position and the double bond within the α-cyano-4-hydroxycinnamamide structure are crucial for potent inhibitory activity against tyrosine kinases [, ]. Modifications altering these structural features could lead to a decrease or loss of activity.
Q6: How do modifications at the 3 and 5 positions of the benzene ring in this compound derivatives impact their inhibitory activity?
A6: Introducing hydrophobic groups at the 3 and 5 positions of the benzene ring in α-cyano-4-hydroxycinnamamide derivatives enhances their inhibitory activity against tyrosine kinases []. This observation suggests that hydrophobic interactions at these positions play a role in the binding affinity and specificity of these compounds toward their target.
Q7: Could you provide an example of a potent this compound derivative and its mechanism of action?
A7: ST 638 (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) is a potent this compound derivative that demonstrates significant inhibitory activity against various tyrosine kinases, including the epidermal growth factor (EGF) receptor kinase []. Kinetic studies suggest that ST 638 competitively inhibits the phosphorylation of exogenous substrates by binding to the tyrosine kinase active site. This binding prevents the natural substrate from interacting with the kinase, thus inhibiting downstream signaling pathways.
Q8: Beyond cancer, are there other potential applications for this compound derivatives?
A8: this compound derivatives have shown promising results in inducing systemic acquired resistance (SAR) in rice against the parasitic nematode Meloidogyne graminicola []. This finding suggests a potential role for these compounds in developing environmentally friendly pest control strategies in agriculture.
Q9: How do this compound derivatives compare to salicylic acid in terms of inducing SAR in rice?
A9: N-hexyl-salicylamide, N-hexyl-2-hydroxycinnamamide, and N-hexyl-4-hydroxycinnamamide, all this compound derivatives, were found to be more effective than commercially available salicylic acid in inducing SAR in rice against Meloidogyne graminicola []. Notably, N-hexyl-salicylamide demonstrated the highest efficacy, suggesting a potential advantage of these derivatives over salicylic acid in this specific application.
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